Tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate
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Overview
Description
“Tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1121599-74-3 . It has a molecular weight of 331.24 and its IUPAC name is tert-butyl 4-(2,4-dichlorophenyl)-1-piperazinecarboxylate .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
Molecular Structure Analysis
The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . For instance, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .
Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It should be stored at room temperature .
Scientific Research Applications
1. Chemical Synthesis and Characterization
Tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized through various techniques. For example, Sanjeevarayappa et al. (2015) synthesized a related compound and characterized it using spectroscopic methods and X-ray diffraction, noting its potential antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015). Similarly, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities (Kulkarni et al., 2016).
2. Molecular Structure Analysis
The molecular structure of several derivatives has been determined using crystallographic methods. Mamat et al. (2012) reported on the crystal and molecular structure of a related tert-butyl piperazine-1-carboxylate (Mamat, Flemming, & Köckerling, 2012). Gumireddy et al. (2021) prepared a sterically congested piperazine derivative, exploring its novel chemistry and potential pharmaceutical applications (Gumireddy et al., 2021).
3. Anticorrosive Properties
In a study by Praveen et al. (2021), a novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, was synthesized and evaluated for its anticorrosive properties on carbon steel in a corrosive environment (Praveen et al., 2021).
Safety and Hazards
Future Directions
Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .
Properties
IUPAC Name |
tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNOEWLVKNNXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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